1-Bromo-4-ethoxy-2,3-difluorobenzene 1-Bromo-4-ethoxy-2,3-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 156573-09-0
VCID: VC21135712
InChI: InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
SMILES: CCOC1=C(C(=C(C=C1)Br)F)F
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol

1-Bromo-4-ethoxy-2,3-difluorobenzene

CAS No.: 156573-09-0

Cat. No.: VC21135712

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-ethoxy-2,3-difluorobenzene - 156573-09-0

CAS No. 156573-09-0
Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
IUPAC Name 1-bromo-4-ethoxy-2,3-difluorobenzene
Standard InChI InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
Standard InChI Key OJZVBJOHBGYINN-UHFFFAOYSA-N
SMILES CCOC1=C(C(=C(C=C1)Br)F)F
Canonical SMILES CCOC1=C(C(=C(C=C1)Br)F)F

Chemical Identity and Structure

1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0) is an aromatic compound featuring a benzene ring with four substituents: a bromine atom, an ethoxy group, and two fluorine atoms at specific positions . The molecular structure consists of a benzene ring with bromine at position 1, fluorine atoms at positions 2 and 3, and an ethoxy group at position 4. This substitution pattern contributes to its unique chemical properties and reactivity .

Identifiers and Nomenclature

The compound is known by several synonyms within the scientific and commercial communities, reflecting its structure from different naming conventions:

Table 1: Identifiers and Nomenclature

ParameterInformation
CAS Number156573-09-0
Molecular FormulaC8H7BrF2O
IUPAC Name1-bromo-4-ethoxy-2,3-difluorobenzene
Common Synonyms4-Bromo-2,3-difluorophenetole; 2,3-Difluoro-4-bromophenetole; 2,3-Difluoro-4-ethoxybromobenzene
InChIInChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3
InChIKeyOJZVBJOHBGYINN-UHFFFAOYSA-N
SMILESCCOC1=C(C(=C(C=C1)Br)F)F

The compound can also be found in chemical databases under additional identifiers including MFCD07368018 .

Physical and Chemical Properties

1-Bromo-4-ethoxy-2,3-difluorobenzene possesses distinct physical and chemical properties that make it valuable for various applications. These properties have been both experimentally determined and computationally predicted.

Physical Properties

Table 2: Physical Properties

PropertyValueMethod
Molecular Weight237.04 g/molExperimentally determined
Physical StateColorless to pale yellow liquidObservational
Density1.533±0.06 g/cm³Predicted
Boiling Point222.7±35.0 °CPredicted
Flash Point107.2±10.2 °CPredicted
XLogP33.2Computational
Refractive Index1.497Predicted
Vapor Pressure0.149 mmHg at 25°CPredicted

The compound presents as a colorless to pale yellow liquid under standard conditions, with relatively high boiling and flash points indicative of its stability .

Computed Chemical Properties

Advanced computational methods have been employed to predict additional properties relevant to its chemical behavior and potential applications:

Table 3: Computed Chemical Properties

PropertyValue
Topological Polar Surface Area9.2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Heavy Atom Count12
Complexity145
Covalently-Bonded Unit Count1

These computed properties provide valuable insights into the compound's potential interactions, reactivity, and behavior in various chemical environments .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-Bromo-4-ethoxy-2,3-difluorobenzene, with most methods focusing on the ethoxylation of 4-bromo-2,3-difluorophenol or similar precursors.

Industrial Synthesis

The primary industrial method involves the ethylation of 4-bromo-2,3-difluorophenol using bromoethane in the presence of a phase-transfer catalyst:

"To an aqueous (400 ml) solution of 4-bromo-2,3-difluorophenol (T-1) (195.0 g), bromoethane (196.2 g) and tetrabutylammonium bromide (hereinafter, abbreviated as TBAB) (24.2 g), sodium hydroxide (75.9 g) was added, and heating agitation was carried out at 80° C for 6 hours in a nitrogen atmosphere."

This reaction results in high yields (reported at 97%) of 1-Bromo-4-ethoxy-2,3-difluorobenzene as a colorless oil after purification by distillation .

Alternative Synthetic Approaches

Related research has focused on developing one-pot methods for preparing derivatives such as 4-ethoxy-2,3-difluorophenol from 1-Bromo-4-ethoxy-2,3-difluorobenzene. These methods typically involve:

  • Grignard reagent formation with magnesium in THF

  • Borating reaction with trimethyl borate

  • Hydrochloric acid hydrolysis to produce 4-ethoxy-2,3-difluorophenylboric acid

  • Oxidation with hydrogen peroxide to obtain 4-ethoxy-2,3-difluorophenol

These synthetic routes demonstrate the compound's versatility as both an end product and a valuable intermediate in the synthesis of more complex structures.

Applications and Utilization

1-Bromo-4-ethoxy-2,3-difluorobenzene serves various functions across multiple industrial and research sectors, with its applications primarily stemming from its reactive halogenated structure.

Organic Synthesis

The compound finds extensive use as a key intermediate in organic synthesis, particularly in:

  • Cross-coupling reactions - The aryl bromide functionality makes it an excellent substrate for palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions

  • Grignard reagent formation - As demonstrated in the synthesis of 4-ethoxy-2,3-difluorophenol

  • Building block for more complex molecular structures

Pharmaceutical Applications

In pharmaceutical research and development, the compound serves as a precursor for various active pharmaceutical ingredients (APIs) and drug candidates. The unique fluorination pattern contributes to:

  • Modified metabolic stability

  • Enhanced lipophilicity

  • Altered binding properties with biological targets

  • Improved pharmacokinetic profiles

Liquid Crystal Development

1-Bromo-4-ethoxy-2,3-difluorobenzene is utilized in the synthesis of liquid crystal intermediates, where the fluorinated aromatic structure contributes to the mesogenic properties required for display technologies .

Market Analysis

The global market for 1-Bromo-4-ethoxy-2,3-difluorobenzene is closely tied to the broader fluorochemicals and specialty chemicals sectors, with demand primarily driven by pharmaceutical and electronic materials applications.

Supply Chain and Manufacturers

Several chemical manufacturers produce and supply 1-Bromo-4-ethoxy-2,3-difluorobenzene globally, including:

  • Specialized fine chemical producers

  • Custom synthesis companies

  • Research chemical suppliers

Companies like eMolecules and numerous Chinese manufacturers appear to be significant suppliers in the market .

Market Trends and Forecast

Research indicates growing demand for 1-Bromo-4-ethoxy-2,3-difluorobenzene and related fluorinated compounds, driven by:

  • Expanding pharmaceutical research focusing on fluorinated drug candidates

  • Advancements in liquid crystal display technologies

  • Increasing applications in specialized materials science

Market analysis suggests continued growth potential, particularly in regions with strong pharmaceutical and electronics manufacturing bases .

Structural Characterization and Analysis

Modern analytical techniques provide detailed structural information about 1-Bromo-4-ethoxy-2,3-difluorobenzene, essential for quality control and research applications.

Spectroscopic Properties

While specific spectroscopic data for 1-Bromo-4-ethoxy-2,3-difluorobenzene is limited in the literature, related compounds like 1-Bromo-2,3-difluorobenzene have been characterized by NMR spectroscopy:

"1H NMR (CDCl3, 300.1 MHz), δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar). 13C NMR (CDCl3, 75.5 MHz), δ: 110.40 (d, C(1), J = 17.5 Hz); 116.40 (d, C(4), J = 17.7 Hz); 124.70 (dd, C(5), J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, C(6), J = 3.6 Hz); 148.10 (dd, C(2), J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, C(3), J = 251.9 Hz, J = 13.3 Hz). 19F NMR (CDCl3, 282.4 MHz), δ: -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar)."

Similar patterns would be expected for 1-Bromo-4-ethoxy-2,3-difluorobenzene, with additional signals for the ethoxy group.

Mass Spectrometry

Mass spectral data for related compounds shows characteristic fragmentation patterns, with the molecular ion and fragmentation patterns reflecting the loss of bromine and fluorine substituents:

"Mass Spec MS, m/z (Irel (%)): 194, 192 [M]+ (100, 99), 113 [M-Br]+ (88), 63 (60)"

For 1-Bromo-4-ethoxy-2,3-difluorobenzene, the molecular ion would be expected at m/z 236/238 (due to bromine isotopes).

Related Compounds and Derivatives

1-Bromo-4-ethoxy-2,3-difluorobenzene belongs to a family of related halogenated and fluorinated aromatic compounds with similar properties and applications.

Structural Analogs

Several structural analogs with modifications to the substitution pattern or functional groups have been reported:

Table 4: Structural Analogs

CompoundCAS NumberStructural Difference
1-Bromo-4-methoxy-2,3-difluorobenzene406482-22-2Methoxy instead of ethoxy group
1-Bromo-4-(bromomethyl)-2,3-difluorobenzene162744-56-1Bromomethyl instead of ethoxy group
5-Bromo-2-ethoxy-1,3-difluorobenzene115467-04-4Different substitution pattern
1-Bromo-2,3-difluorobenzene38573-88-5No ethoxy group

These analogs share similar synthetic pathways and applications but exhibit distinct physical and chemical properties based on their structural differences .

Functional Derivatives

The reactive bromine site in 1-Bromo-4-ethoxy-2,3-difluorobenzene allows for various transformations leading to functional derivatives:

  • Metal-catalyzed cross-coupling products

  • Grignard-derived compounds

  • Boronic acids and esters (used as intermediates)

  • Oxidized derivatives like 4-ethoxy-2,3-difluorophenol

These derivatives expand the utility of the parent compound across a broader range of applications and synthetic pathways.

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